molecular formula C5H13ClN2 B11921634 Pyrrolidin-2-ylmethanamine hydrochloride

Pyrrolidin-2-ylmethanamine hydrochloride

Cat. No.: B11921634
M. Wt: 136.62 g/mol
InChI Key: DELRTTITBGHPRU-UHFFFAOYSA-N
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Description

Pyrrolidin-2-ylmethanamine hydrochloride is a chemical compound with the molecular formula C5H13ClN2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of pyrrolidin-2-ylmethanamine hydrochloride typically involves the reaction of pyrrolidine with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolidines, amides, nitriles, and secondary or tertiary amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pyrrolidin-2-ylmethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolidin-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

  • Pyrrolidine
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-dione
  • Prolinol

Comparison: Pyrrolidin-2-ylmethanamine hydrochloride is unique due to its specific structural features, such as the presence of the methanamine group, which imparts distinct chemical and biological properties. Compared to other pyrrolidine derivatives, it exhibits different reactivity and interaction profiles with molecular targets, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C5H13ClN2

Molecular Weight

136.62 g/mol

IUPAC Name

pyrrolidin-2-ylmethanamine;hydrochloride

InChI

InChI=1S/C5H12N2.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4,6H2;1H

InChI Key

DELRTTITBGHPRU-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CN.Cl

Origin of Product

United States

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